3-(difluoromethyl)-4-methoxyaniline hydrochloride
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Overview
Description
3-(Difluoromethyl)-4-methoxyaniline hydrochloride is an organic compound that features a difluoromethyl group attached to an aniline ring, with a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-4-methoxyaniline hydrochloride typically involves the introduction of the difluoromethyl group into the aniline ring. One common method is the reaction of 4-methoxyaniline with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-methoxyaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-(Difluoromethyl)-4-methoxyaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(difluoromethyl)-4-methoxyaniline hydrochloride include:
- 3-(Trifluoromethyl)-4-methoxyaniline
- 3-(Difluoromethyl)-4-chloroaniline
- 3-(Difluoromethyl)-4-hydroxyaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the difluoromethyl and methoxy groups, which can confer unique chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-(difluoromethyl)-4-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c1-12-7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEJWSWZDVHOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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